molecular formula C13H11BrF3N3O2 B1390996 ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 1186404-53-4

ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B1390996
CAS No.: 1186404-53-4
M. Wt: 378.14 g/mol
InChI Key: DKTHEUAJPNDRCG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11BrF3N3O2 and its molecular weight is 378.14 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can alter signaling pathways within cells, affecting cellular responses to external stimuli . Additionally, the compound’s interaction with proteins involved in oxidative stress response suggests its potential role in modulating cellular redox states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites . The compound’s impact on metabolic pathways can lead to alterations in cellular energy production and redox balance, which are critical for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic targets .

Properties

IUPAC Name

ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N3O2/c1-2-22-12(21)8-6-19-20(11(8)18)7-3-4-10(14)9(5-7)13(15,16)17/h3-6H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHEUAJPNDRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Br)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate
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ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.